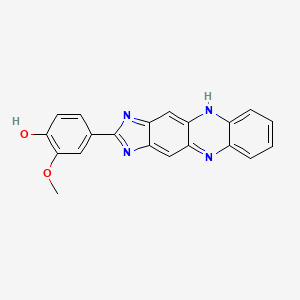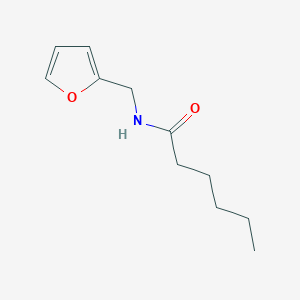
Pyridine, 2,6-bis(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,6-bis(2-methylpropyl)- is a chemical compound with the molecular formula C13H21N It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with 2-methylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with isobutylmagnesium chloride (a Grignard reagent) in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of Pyridine, 2,6-bis(2-methylpropyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of related compounds, offering a more sustainable and environmentally friendly alternative .
化学反応の分析
Types of Reactions
Pyridine, 2,6-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Pyridine, 2,6-bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a ligand in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, catalysts, and materials with specific properties
作用機序
The mechanism of action of Pyridine, 2,6-bis(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological effects .
類似化合物との比較
Similar Compounds
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with benzimidazole groups instead of 2-methylpropyl groups.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups and exhibits different coordination chemistry and biological activities.
2,6-Bis(NH-benzimidazol-2-yl)pyridine:
Uniqueness
Pyridine, 2,6-bis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
883793-02-0 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC名 |
2,6-bis(2-methylpropyl)pyridine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChIキー |
SQFGWKWMFKRMEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CC=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)


![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)



![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)

